![molecular formula C16H30O3S B12902737 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate CAS No. 594871-48-4](/img/structure/B12902737.png)
2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate is an organic compound that features a tetrahydrofuran ring attached to a decanoate ester via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate typically involves the reaction of tetrahydrofuran-2-thiol with ethyl decanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic attack on the ester group of ethyl decanoate. The reaction is typically conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate involves its interaction with specific molecular targets. The thioether linkage and ester group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((Tetrahydrofuran-3-yl)thio)acetate: Similar structure but with a different ester group.
2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thioether linkage and ester group.
Tetrahydrofuran-2-thiol: Contains the thiol group but lacks the ester linkage.
Uniqueness
2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate is unique due to its combination of a tetrahydrofuran ring, thioether linkage, and decanoate ester. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
CAS No. |
594871-48-4 |
|---|---|
Molecular Formula |
C16H30O3S |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-(oxolan-2-ylsulfanyl)ethyl decanoate |
InChI |
InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-10-15(17)18-13-14-20-16-11-9-12-19-16/h16H,2-14H2,1H3 |
InChI Key |
KKPGFKKNNLAMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCSC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B12902656.png)
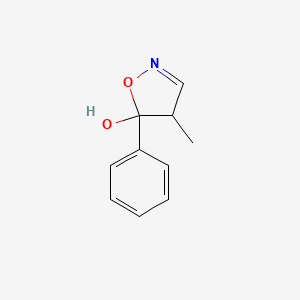
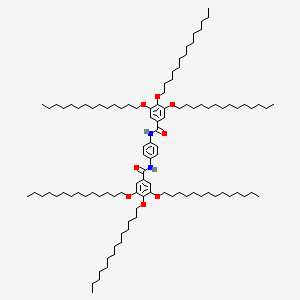

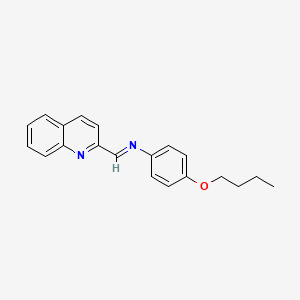
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
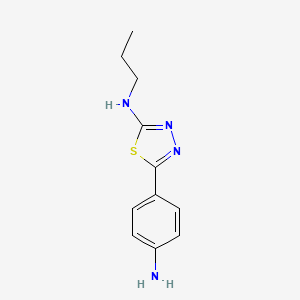
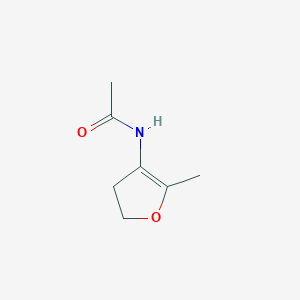
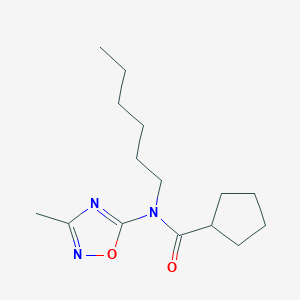
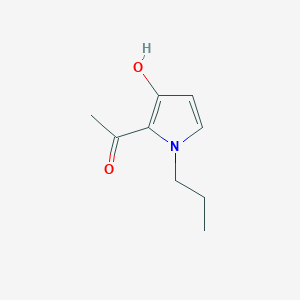

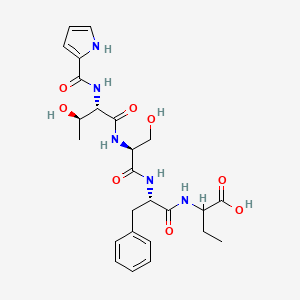
![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
